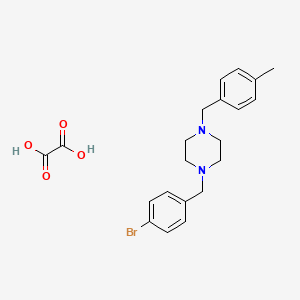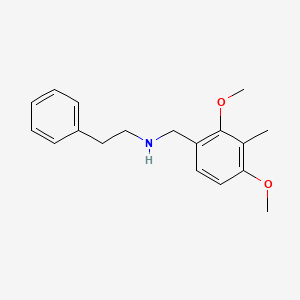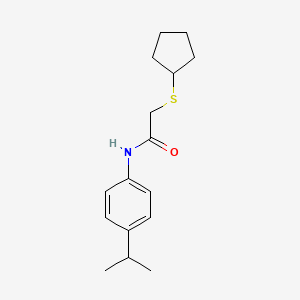![molecular formula C16H13ClN2O2S B4927808 2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative of benzamide that has been synthesized using different methods.
Scientific Research Applications
2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields of research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have antifungal activity against various fungal strains and antimicrobial activity against gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and cell cycle arrest in cancer cells. The compound has also been found to alter the expression of various genes involved in cancer development and progression. In addition, it has been shown to affect the membrane potential and permeability of fungal and bacterial cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antifungal, and antimicrobial activities. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to determine the optimal conditions for its use in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its use as an antifungal and antimicrobial agent. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for maximum efficacy and minimal toxicity. Finally, the development of more efficient synthesis methods for the compound may facilitate its use in future research.
Synthesis Methods
2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with N-(2-oxo-2-phenylethyl)thiourea in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux to obtain the desired product.
properties
IUPAC Name |
2-chloro-N-(phenacylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-9-5-4-8-12(13)15(21)19-16(22)18-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNZWCKYHRJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)

![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)

![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)
![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)

![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)